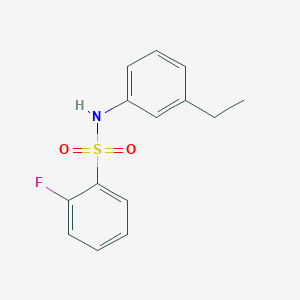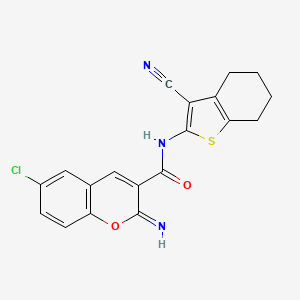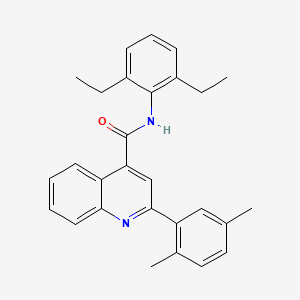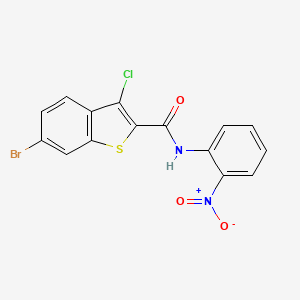![molecular formula C15H9Cl2FN2O2S2 B10973839 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B10973839.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a fluorobenzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Fluorobenzenesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide
- N-(2,4-dichlorophenyl)acetamide
- N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its diverse biological activities. The presence of the dichlorophenyl group enhances its antibacterial properties, while the thiazole ring contributes to its overall stability and reactivity .
Properties
Molecular Formula |
C15H9Cl2FN2O2S2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H9Cl2FN2O2S2/c16-9-1-6-12(13(17)7-9)14-8-23-15(19-14)20-24(21,22)11-4-2-10(18)3-5-11/h1-8H,(H,19,20) |
InChI Key |
MJMMWWBBLGSKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10973761.png)
![methyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973762.png)
![3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973763.png)
![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
![methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzoate](/img/structure/B10973789.png)
![2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10973793.png)


methanone](/img/structure/B10973802.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973811.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)
![4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973829.png)

